N-(4-nitrobenzyl)cyclopentanamine
Overview
Description
N-(4-nitrobenzyl)cyclopentanamine is a chemical compound that belongs to the class of cyclopentylamines. It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further substituted with a 4-nitrobenzyl group. This compound has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine group using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: 4-aminobenzylcyclopentanamine.
Substitution: Depending on the nucleophile used, various substituted benzylcyclopentanamines can be formed.
Scientific Research Applications
N-(4-nitrobenzyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with biological targets such as enzymes or receptors. The cyclopentane ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-benzylcyclopentanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-aminobenzyl)cyclopentanamine: The reduced form of N-(4-nitrobenzyl)cyclopentanamine, with different chemical properties and reactivity.
Cyclopentanamine: The parent compound without any benzyl substitution, exhibiting different chemical behavior.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJOXANGVLVJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357868 | |
Record name | N-(4-nitrobenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70000-59-8 | |
Record name | N-(4-nitrobenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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